

Discovery and isolation of 2-Isopropyl-5-methyl-1-heptanol

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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-1-heptanol

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Technical Guide: 2-Isopropyl-5-methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Isopropyl-5-methyl-1-heptanol**, a branched-chain primary alcohol. While detailed research on this specific compound is limited, this guide consolidates available information on its properties, natural occurrence, potential synthetic pathways, and methods for its isolation and characterization. The content is intended to serve as a foundational resource for researchers interested in exploring the chemical and biological attributes of this molecule.

Chemical and Physical Properties

2-Isopropyl-5-methyl-1-heptanol is a primary alcohol with the molecular formula C₁₁H₂₄O.[1] Its structure features an isopropyl group at the second carbon and a methyl group at the fifth carbon of a heptanol backbone. While experimentally determined data is scarce, several key properties have been predicted and are summarized below.



Property	Value	Source
Molecular Formula	C11H24O	PubChem[1]
Molar Mass	172.31 g/mol	PubChem[1]
CAS Number	91337-07-4	PubChem[1]
Boiling Point	93 °C (at 3 Torr) (Predicted)	ChemicalBook
Density	0.825 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
IUPAC Name	5-methyl-2-(propan-2- yl)heptan-1-ol	PubChem[1]
Synonyms	2-Isopropyl-5-methyl-1- heptanol, 5-methyl-2-propan-2- ylheptan-1-ol	PubChem[1]

Natural Occurrence and Biological Context

2-Isopropyl-5-methyl-1-heptanol has been identified as a naturally occurring compound in the epidermal mucus of two species of rays: the marbled stingray (Dasyatis marmorata) and the spiny butterfly ray (Gymnura altavela).[2] The mucus of fish is known to contain a variety of bioactive compounds that play a role in the organism's defense against pathogens. The presence of **2-Isopropyl-5-methyl-1-heptanol** in this context suggests it may possess antimicrobial or other protective properties, though specific studies on its biological activity are yet to be published. This compound is also listed as a human metabolite.[1]

Potential Synthesis and Isolation Protocols

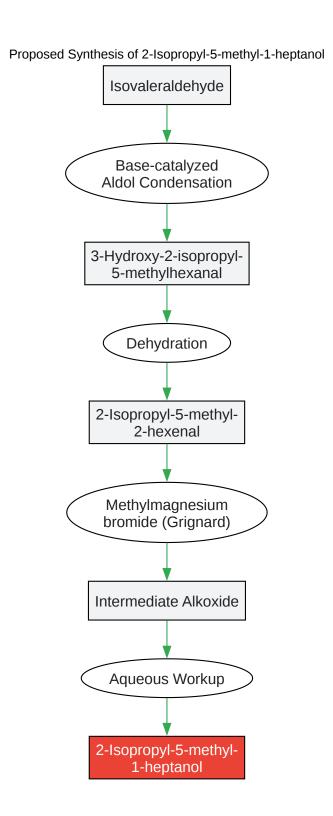
While a specific, detailed protocol for the synthesis of **2-Isopropyl-5-methyl-1-heptanol** is not readily available in published literature, a plausible synthetic route can be inferred from established organic chemistry principles and patents describing the synthesis of similar molecules.

Proposed Synthetic Pathway

A potential synthesis could start from the aldol condensation of isovaleraldehyde, followed by dehydration and reduction steps. A patent describing the synthesis of related compounds



suggests a pathway that can be adapted for the synthesis of the target molecule.[3]



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Caption: Proposed synthetic pathway for **2-Isopropyl-5-methyl-1-heptanol**.

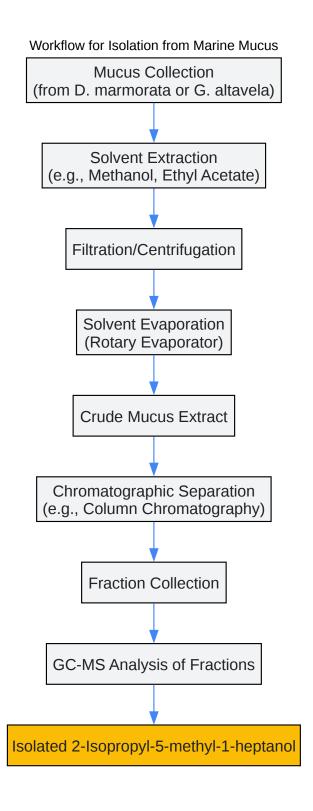
Experimental Protocol (Adapted from[3]):

- Aldol Condensation: Isovaleraldehyde is subjected to a base-catalyzed self-condensation. A strong base, such as potassium hydroxide, is dissolved in an aqueous medium. The reaction is typically carried out at or below room temperature (≤ 25°C).
- Dehydration: The resulting mixture of threo- and erythro-isomers of 3-hydroxy-2-isopropyl-5-methylhexanal is subjected to vacuum distillation. One of the isomers preferentially dehydrates to yield 2-isopropyl-5-methyl-2-hexenal.
- Grignard Reaction: The purified 2-isopropyl-5-methyl-2-hexenal is then reacted with a
 Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. This
 reaction forms the carbon skeleton of the target molecule.
- Reduction and Workup: The intermediate from the Grignard reaction is then reduced. While
 the patent mentions hydrogenation for a similar compound, a more direct approach for the
 aldehyde would be reduction using a suitable agent like sodium borohydride. Following the
 reaction, an aqueous workup is performed to yield 2-Isopropyl-5-methyl-1-heptanol.
- Purification: The final product can be purified by distillation under reduced pressure.

Isolation from Natural Sources

The isolation of **2-Isopropyl-5-methyl-1-heptanol** from the mucus of Dasyatis marmorata or Gymnura altavela would involve the extraction and chromatographic separation of the bioactive compounds.[2]





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Caption: General workflow for the isolation of **2-Isopropyl-5-methyl-1-heptanol**.



Experimental Protocol (General procedure adapted from studies on marine natural products[2]):

- Mucus Collection: Epidermal mucus is collected from the surface of the ray species.
- Extraction: The collected mucus is extracted with an organic solvent such as methanol or ethyl acetate to isolate the bioactive compounds.
- Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Separation: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the different components.
- Fraction Analysis: The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of **2-Isopropyl-5-methyl-1-heptanol**.
- Purification: Fractions containing the target compound are combined and may require further purification steps to obtain the pure substance.

Analytical Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While raw data is not publicly available, the following information has been indexed in chemical databases.

Analytical Technique	Data Summary	Source
¹³ C NMR Spectroscopy	Data available in SpectraBase.	PubChem[1]
Gas Chromatography-Mass Spectrometry (GC-MS)	Main library spectrum available from NIST. Top peaks (m/z): 57, 71, 43.	PubChem[1]

Note: Access to the full spectral data may require a subscription to the respective databases.

Conclusion and Future Directions



2-Isopropyl-5-methyl-1-heptanol is a structurally interesting branched-chain alcohol with a confirmed natural origin and potential for biological activity. The information presented in this guide provides a starting point for researchers to delve deeper into the chemistry and biology of this compound. Future research should focus on:

- Developing and optimizing a reliable synthetic route to obtain larger quantities of the compound for further studies.
- Performing detailed biological assays to determine its antimicrobial spectrum and mechanism of action.
- Elucidating its biosynthetic pathway in the source organisms.
- Acquiring and publishing high-resolution spectroscopic data for unambiguous characterization.

This technical guide serves as a foundational resource to stimulate and support further investigation into the promising, yet under-explored, compound **2-Isopropyl-5-methyl-1-heptanol**.

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- 3. US3704714A 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants Google Patents [patents.google.com]
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